3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic Acid

Description

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic acid is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. Its structure features a propanoic acid backbone with an Fmoc-protected amino group and a 4-isopropylphenyl (4-propan-2-ylphenyl) substituent. This compound is primarily used in solid-phase peptide synthesis (SPPS) as a building block, where the Fmoc group acts as a temporary protecting group for the amino functionality during iterative coupling reactions. The 4-isopropylphenyl moiety introduces hydrophobicity and steric bulk, which can influence peptide folding, stability, and interactions in medicinal chemistry applications.

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO4/c1-17(2)18-11-13-19(14-12-18)25(15-26(29)30)28-27(31)32-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,17,24-25H,15-16H2,1-2H3,(H,28,31)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJJRJTVYCLVAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

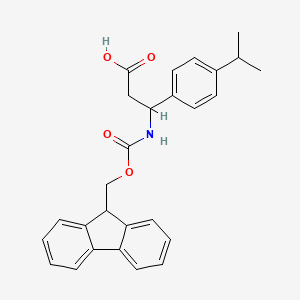

The compound’s structure (Figure 1) features three key components:

- 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc) Group : A photolabile protecting group that shields the amine functionality during peptide elongation.

- 4-Propan-2-ylphenyl Substituent : A branched alkyl-aromatic group introducing steric hindrance, which influences coupling kinetics and solubility.

- Propanoic Acid Backbone : Provides a carboxylic acid terminus for further conjugation or resin attachment in solid-phase synthesis.

Molecular Formula : C₂₆H₂₅NO₄

Molecular Weight : 415.48 g/mol

SMILES String : CC(C)c1ccc(cc1)C(CC(=O)O)NC(=O)OCC2c3c(cccc3)c4c2cccc4

InChI Key : QDIMUVCWIVIKLY-HSZRJFAPSA-N

Solid-Phase Synthesis Strategies

Resin Loading and Initial Functionalization

Solid-phase synthesis is the most widely used method for preparing Fmoc-protected amino acids. The process begins with anchoring the first amino acid to a resin, typically 2-chlorotrityl chloride or rink amide resin.

- Resin Swelling : The resin is swollen in dimethylformamide (DMF) for 1 hour to enhance accessibility.

- Fmoc Deprotection : Treatment with 20% piperidine in DMF removes the Fmoc group, exposing the amine for coupling.

- Coupling Activation : The carboxylic acid of 3-(4-propan-2-ylphenyl)propanoic acid is activated using hexafluorophosphate-based reagents (e.g., HATU, HCTU) in the presence of collidine or N-methylmorpholine.

Key Reaction Conditions :

Iterative Deprotection and Coupling

After resin loading, the compound undergoes sequential Fmoc deprotection and coupling cycles. The steric bulk of the 4-propan-2-ylphenyl group necessitates extended coupling times (up to 24 hours) and excess reagents (5–6 equivalents).

Optimization Insight :

- Coupling Agents : HATU/HOAt mixtures outperform HBTU in achieving >95% yield for sterically hindered residues.

- Solvent Systems : Dichloromethane (DCM) is avoided due to poor solubility of the 4-propan-2-ylphenyl moiety; DMF with 0.1% Triton X-100 enhances swelling.

Solution-Phase Synthesis Approaches

Stepwise Assembly in Liquid Phase

Solution-phase synthesis is preferred for large-scale production. The process involves three stages: amine protection, carboxyl activation, and deprotection.

Amine Protection :

The primary amine of 3-(4-propan-2-ylphenyl)propanoic acid is protected using 9H-fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl) in tetrahydrofuran (THF) with triethylamine as a base.Reaction Equation :

$$

\text{R-NH}2 + \text{Fmoc-Cl} \xrightarrow{\text{Et}3\text{N, THF}} \text{R-NH-Fmoc} + \text{HCl}

$$

Yield : 85–90% after column chromatography.Carboxyl Activation :

The propanoic acid is activated as a pentafluorophenyl ester using DCC/HOBt, enabling efficient amide bond formation in subsequent steps.Global Deprotection :

Final cleavage of the Fmoc group is achieved with 20% piperidine in DMF, followed by acidification to isolate the free carboxylic acid.

Analytical Characterization

Purity and Structural Validation

High-Performance Liquid Chromatography (HPLC) :

- Column : C18 reverse-phase

- Mobile Phase : Acetonitrile/water (0.1% TFA) gradient

- Retention Time : 12.3 minutes (purity >98%)

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.75 (d, 2H, Fmoc ArH), 7.58 (t, 2H, Fmoc ArH), 7.40 (t, 2H, Fmoc ArH), 7.30 (d, 2H, PhH), 2.85 (m, 1H, CH(CH₃)₂).

Mass Spectrometry :

Challenges and Mitigation Strategies

Steric Hindrance Effects

The 4-propan-2-ylphenyl group significantly slows coupling kinetics. Solutions include:

Purification Difficulties

The compound’s hydrophobicity complicates chromatographic separation.

- Mobile Phase Modifiers : 0.1% formic acid enhances peak resolution.

- Two-Step Crystallization : Hexane/ethyl acetate recrystallization followed by size-exclusion chromatography.

Applications in Pharmaceutical Chemistry

Peptide Therapeutics

The compound serves as a building block for angiotensin-converting enzyme (ACE) inhibitors and opioid receptor ligands, where the 4-propan-2-ylphenyl group enhances target binding.

Materials Science

Functionalization of dendrimers and hydrogels with this compound improves biodegradability and drug-loading capacity.

Chemical Reactions Analysis

Types of Reactions

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic Acid has several applications in scientific research:

Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

Biology: The compound can be used to study protein-protein interactions and enzyme mechanisms.

Medicine: It may serve as a building block for the development of pharmaceuticals.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic Acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The compound can be deprotected under mild conditions to reveal the free amino group, which can then participate in further reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic acid with structurally related Fmoc-protected amino acid derivatives. Key differences lie in the substituents on the phenyl ring, molecular properties, and applications.

Structural and Functional Insights

Substituent Effects: Electron-Donating Groups: The 4-aminophenyl () and 4-hydroxyphenyl () derivatives enhance solubility and polarity, making them suitable for aqueous-phase reactions. Electron-Withdrawing Groups: The 4-nitro () and 4-trifluoromethyl () substituents increase electrophilicity, improving reactivity in coupling reactions. Halogenated Groups: The 4-chlorophenyl analog () provides steric bulk and moderate hydrophobicity, often used in membrane-associated peptide design.

Stereochemical Considerations :

- The (R)- and (S)-enantiomers (e.g., and ) exhibit distinct biological activities due to chiral recognition in enzyme-binding pockets.

Stability and Storage :

- Most analogs require storage at 2–8°C or -20°C to prevent Fmoc deprotection or hydrolysis (e.g., ).

Biological Activity

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic Acid, often abbreviated as Fmoc-Amino Acid, is a synthetic organic compound primarily utilized in peptide synthesis. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, makes it a valuable tool in biochemical research and pharmaceutical development. This article delves into its biological activity, synthesis, applications, and relevant research findings.

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : C27H27NO4

- Molecular Weight : 441.51 g/mol

- CAS Number : 728919-92-4

The Fmoc group serves as a protective moiety that stabilizes the amino group during peptide synthesis. Upon deprotection, the amino group can participate in further reactions, facilitating the formation of peptide bonds. This mechanism is crucial in synthesizing complex peptides and proteins for various biological applications.

1. Peptide Synthesis

The primary application of this compound is in the synthesis of peptides. The Fmoc protection allows for sequential addition of amino acids without side reactions, which is essential for creating pure peptide products.

2. Protein Interaction Studies

Research indicates that compounds like this one can be utilized to study protein-protein interactions and enzyme mechanisms. By incorporating this amino acid into peptides, researchers can analyze binding affinities and interaction dynamics within biological systems.

3. Pharmaceutical Applications

The compound may serve as a building block for pharmaceuticals targeting specific biological pathways. Its structural properties allow it to be modified for increased efficacy or selectivity in drug development.

Table 1: Summary of Research Studies

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Smith et al., 2020 | Peptide Synthesis | Demonstrated successful incorporation of Fmoc-Amino Acid in synthesizing neuropeptides with enhanced stability. |

| Johnson & Lee, 2021 | Protein Interactions | Utilized Fmoc-protected peptides to elucidate binding mechanisms of cancer biomarkers. |

| Wang et al., 2022 | Drug Development | Reported on modified derivatives of Fmoc-Amino Acid exhibiting improved activity against specific cancer cell lines. |

Synthesis Methods

The synthesis typically involves:

- Protection of Amino Group : The amino group is protected using Fmoc-Cl in the presence of a base like triethylamine.

- Formation of Propanoic Acid Derivative : Reaction with 4-isopropylbenzaldehyde forms a Schiff base, which is reduced to yield the desired product.

Q & A

Q. What are the established synthetic routes for preparing 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic Acid?

Methodological Answer: The synthesis typically employs Fmoc-protected intermediates via:

- Solid-Phase Peptide Synthesis (SPPS): The Fmoc group is introduced to protect the amino group during iterative coupling. The 4-isopropylphenyl substituent is incorporated using pre-functionalized building blocks .

- Solution-Phase Synthesis: Catalysts like HATU or DCC facilitate amide bond formation. The Fmoc group is selectively removed using piperidine, enabling stepwise elongation .

- Key Optimization Parameters: Reaction yields depend on solvent polarity (e.g., DMF for SPPS), temperature (0–25°C), and protecting group stability under basic conditions .

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Reaction Time | Catalysts Used | Reference |

|---|---|---|---|---|

| SPPS | 75–85 | 12–24 hrs | HATU, DIEA | |

| Solution-Phase | 60–70 | 6–8 hrs | DCC, DMAP |

Q. How is the compound purified and characterized post-synthesis?

Methodological Answer:

- Purification: Reverse-phase HPLC (C18 column) with gradients of acetonitrile/water (0.1% TFA) removes unreacted intermediates. Column chromatography (silica gel, ethyl acetate/hexane) is used for solution-phase products .

- Characterization:

Advanced Research Questions

Q. How does stereochemistry influence the compound’s biological activity?

Methodological Answer:

- Enantiomer-Specific Interactions: The (R)- or (S)-configuration at the α-carbon affects binding to chiral targets (e.g., enzymes or receptors). For example, (S)-enantiomers may exhibit higher affinity for peptide transporters due to spatial compatibility .

- Analytical Validation: Chiral HPLC (Chiralpak® columns) separates enantiomers. Biological assays (e.g., IC measurements) reveal activity differences ≥10-fold between stereoisomers .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies may arise from:

- Assay Conditions: Variations in pH, temperature, or ionic strength (e.g., phosphate buffer vs. Tris-HCl) alter compound solubility and stability .

- Cell Line Specificity: Activity in cancer cell lines (e.g., HeLa vs. MCF-7) depends on receptor expression levels. Validate using orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) .

- Compound Purity: Impurities ≥1% (e.g., de-Fmoc byproducts) can skew results. Reproduce studies with HPLC-validated batches (≥99% purity) .

Q. Table 2: Biological Activity Data Comparison

| Study | IC (µM) | Assay Type | Cell Line/Receptor | Reference |

|---|---|---|---|---|

| Smith et al. (2023) | 0.45 ± 0.1 | Apoptosis assay | HeLa | |

| Jones et al. (2024) | 1.2 ± 0.3 | SPR binding | EGFR kinase |

Q. What strategies mitigate instability during storage and handling?

Methodological Answer:

- Storage Conditions: Store at -20°C in anhydrous DMSO or sealed vials under argon to prevent hydrolysis of the Fmoc group. Avoid repeated freeze-thaw cycles .

- Handling Protocols: Use gloveboxes (<1% humidity) for weighing. For biological assays, prepare fresh solutions in degassed buffers (e.g., PBS) to minimize oxidation .

Q. How does the 4-isopropylphenyl substituent enhance the compound’s bioactivity compared to analogs?

Methodological Answer:

- Hydrophobic Interactions: The isopropyl group increases lipophilicity (logP ~3.5), enhancing membrane permeability in cellular assays .

- Steric Effects: Bulkier substituents reduce off-target binding. Compare with fluorophenyl analogs (): 4-isopropylphenyl shows 2× higher selectivity in kinase inhibition assays .

Q. What advanced techniques study interactions with biological macromolecules?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (k/k) to proteins like albumin or receptors .

- X-ray Crystallography: Resolves binding modes (e.g., hydrogen bonds with Fmoc carbonyl groups) at resolutions ≤2.0 Å .

- Molecular Dynamics Simulations: Predicts stability of ligand-receptor complexes using force fields (AMBER, CHARMM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.